Methyl 4,4,4-trifluoro-3-oxobutanoate
Description
The Role of Fluorine in Modifying Molecular Properties for Life Sciences
The introduction of fluorine into organic molecules, particularly drug candidates, can profoundly alter their properties, enhancing their efficacy and pharmacokinetic profiles. tandfonline.com This is due to the unique characteristics of the fluorine atom: it is the most electronegative element, yet it has a van der Waals radius comparable to that of a hydrogen atom (1.47 Å for F vs. 1.20 Å for H). tandfonline.com Consequently, replacing hydrogen with fluorine introduces significant electronic changes with minimal steric disruption. ingentaconnect.com
Key modifications imparted by fluorine include:
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased stability can block metabolic oxidation at specific sites on a molecule, prolonging its active lifetime in the body. tandfonline.comresearchgate.net
Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). benthamscience.com This enhancement can improve membrane permeation and transport across biological barriers, potentially increasing bioavailability. tandfonline.comnih.gov The trifluoromethyl (-CF3) group, in particular, is a powerful lipophilicity enhancer.
Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. ingentaconnect.com The strategic placement of fluorine can therefore enhance the binding affinity of a drug to its target receptor or enzyme, leading to increased potency. tandfonline.comresearchgate.net
| Molecular Property | Effect of Fluorine Substitution | Underlying Rationale |
|---|---|---|
| Metabolic Stability | Increased | High strength of the C-F bond resists enzymatic cleavage (oxidation). tandfonline.com |
| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, aiding in membrane permeation. benthamscience.comnih.gov |
| Acidity/Basicity (pKa) | Increases acidity of nearby protons; decreases basicity of nearby amines. | Strong electron-withdrawing inductive effect of the highly electronegative fluorine atom. tandfonline.comnih.gov |
| Binding Affinity | Often Enhanced | Ability to form favorable electrostatic interactions and hydrogen bonds with protein targets. ingentaconnect.comresearchgate.net |
Strategic Importance of β-Keto Esters as Polyfunctional Synthetic Precursors
β-Keto esters are organic compounds containing both a ketone and an ester functional group separated by a single methylene (B1212753) (-CH2-) group. fiveable.me This arrangement makes them exceptionally valuable precursors in organic synthesis due to their multiple, interconnected reactive sites. researchgate.netresearchgate.net
The strategic importance of β-keto esters stems from several key features:
Acidic α-Protons: The protons on the carbon situated between the two carbonyl groups (the α-carbon) are significantly acidic. This is because the resulting conjugate base, an enolate, is stabilized by delocalization of the negative charge across both the ketone and ester oxygen atoms.
Enolate Formation and Reactivity: Treatment with a base easily generates a highly reactive enolate ion. fiveable.me This enolate is a potent nucleophile, readily participating in a wide range of carbon-carbon bond-forming reactions, such as alkylations and condensations (e.g., Claisen condensation). fiveable.menih.gov
Dual Electrophilic Sites: Both the keto and ester carbonyl carbons are electrophilic and can be attacked by nucleophiles. This dual reactivity allows for a diverse set of transformations.
Keto-Enol Tautomerism: β-Keto esters exist as an equilibrium mixture of the keto form and an enol form. This equilibrium is a fundamental aspect of their reactivity, with the enol form often being the reactive species in certain transformations.
Synthetic Versatility: The combination of these features allows β-keto esters to serve as starting materials for a vast array of more complex molecules. Following initial reactions at the α-carbon, the ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated to yield a ketone, providing a versatile route to substituted ketones. nih.gov
| Structural Feature | Chemical Property | Common Synthetic Applications |
|---|---|---|
| α-Methylene Protons | Acidic (pKa ≈ 11 in water) | Alkylation, Acylation, Aldol and Claisen Condensations. nih.gov |
| Keto Carbonyl Group | Electrophilic | Nucleophilic addition, Reduction, Formation of heterocycles. |
| Ester Carbonyl Group | Electrophilic | Hydrolysis, Transesterification, Amidation, Reduction. researchgate.netresearchgate.net |
Methyl 4,4,4-trifluoro-3-oxobutanoate as a Key Fluorinated Synthon: Scope and Significance
This compound (and its close relative, the ethyl ester) is a quintessential example of a fluorinated β-keto ester that serves as a powerful building block, or synthon, in modern organic synthesis. It effectively combines the reactivity of the β-keto ester framework with the modulating effects of a trifluoromethyl group.
| Property | Value |
|---|---|
| CAS Number | 83643-84-9 matrix-fine-chemicals.com |
| Molecular Formula | C5H5F3O3 matrix-fine-chemicals.com |
| Molecular Weight | 170.09 g/mol matrix-fine-chemicals.com |
| Boiling Point | 118 °C |
| Density | 1.34 g/cm³ |
The significance of this compound arises from the profound influence of the terminal -CF3 group on the molecule's reactivity. The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the α-protons, making enolate formation even more facile than in its non-fluorinated counterparts. Furthermore, this group heavily influences the keto-enol tautomeric equilibrium, strongly favoring the enol form. daneshyari.comresearchgate.net This is because the enol form allows for conjugation, and the electron-withdrawing -CF3 group stabilizes the resulting enolate-like structure. researchgate.net
This enhanced and predictable reactivity makes this compound a highly sought-after precursor for the synthesis of trifluoromethyl-containing heterocyclic compounds, which are prominent scaffolds in medicinal and agrochemical chemistry. google.comresearchgate.net By reacting the β-keto ester with various dinucleophiles, chemists can construct a wide range of important fluorinated ring systems.
Key Synthetic Applications:
Synthesis of Pyrazoles and Isoxazoles: Condensation with hydrazines or hydroxylamine (B1172632) provides a direct route to trifluoromethyl-substituted pyrazoles and isoxazoles, respectively. researchgate.net
Synthesis of Pyrimidines: Reaction with urea, thiourea (B124793), or guanidine (B92328) leads to the formation of trifluoromethylated pyrimidine (B1678525) derivatives. researchgate.net
Synthesis of Quinolines: The reaction of the corresponding ethyl ester with anilines can be controlled to produce intermediates that cyclize into either 2-trifluoromethyl-4-quinolinones or 4-trifluoromethyl-2-quinolinones, which are important pharmacophores. researchgate.net
Synthesis of Pyrans and Piperidines: Its ethyl ester counterpart reacts with arylidenemalononitriles to yield trifluoromethyl-substituted dihydropyran and piperidine (B6355638) derivatives. researchgate.net
The utility of this compound and related esters lies in their ability to introduce the valuable trifluoromethyl group into complex molecular architectures in a controlled and efficient manner. clockss.org This makes it an indispensable tool for chemists aiming to leverage the benefits of fluorine modification in the design of new pharmaceuticals, agrochemicals, and advanced materials. nih.gov
Properties
IUPAC Name |
methyl 4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c1-11-4(10)2-3(9)5(6,7)8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMUBWWZTSZGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001003613 | |
| Record name | Methyl 4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001003613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83643-84-9 | |
| Record name | Methyl 4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001003613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4,4,4-trifluoroacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity Profiles and Mechanistic Elucidation of Methyl 4,4,4 Trifluoro 3 Oxobutanoate Transformations
Nucleophilic Reactivity at the Carbonyl and Active Methylene (B1212753) Centers
The electrophilic nature of the carbonyl carbons and the acidity of the α-protons are the cornerstones of the reactivity of methyl 4,4,4-trifluoro-3-oxobutanoate. The CF₃ group enhances the electrophilicity of the adjacent ketone carbonyl, making it a primary site for nucleophilic attack. Simultaneously, it increases the acidity of the methylene protons (pKa ≈ 11 in DMSO), facilitating the formation of a stabilized enolate under basic conditions. This enolate is a potent carbon nucleophile.
Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)
The reaction of 1,3-dicarbonyl compounds with binucleophiles like hydrazines, ureas, or amidines is a classical and efficient method for the synthesis of five- and six-membered heterocyclic rings. This compound serves as a key 1,3-bielectrophilic synthon in these cyclocondensation reactions.
When treated with hydrazine (B178648) or its derivatives, this compound readily forms trifluoromethyl-substituted pyrazoles. mdpi.com The reaction proceeds via initial nucleophilic attack of one nitrogen atom of the hydrazine at the more electrophilic ketone carbonyl, followed by an intramolecular condensation involving the second nitrogen atom and the ester carbonyl, leading to cyclization and dehydration. The regioselectivity of the reaction is high, with the trifluoromethyl group predominantly found at the 3-position of the resulting pyrazole (B372694) ring. nih.gov This methodology provides a direct route to valuable pyrazole derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals. chim.it For example, silver-catalyzed reactions with N'-benzylidene tolylsulfonohydrazides produce 5-aryl-3-trifluoromethyl pyrazoles in moderate to excellent yields. mdpi.com
Similarly, condensation with N-C-N fragments such as amidines or ureas provides access to trifluoromethyl-substituted pyrimidines. bu.edu.egorganic-chemistry.org These reactions are fundamental in constructing the pyrimidine (B1678525) core, a key component of nucleobases and numerous therapeutic agents. frontiersin.org The general strategy involves the reaction of the β-ketoester with the amidine, where the dicarbonyl unit provides three carbon atoms to the resulting heterocyclic ring. bu.edu.eg
| Reactant 1 | Reactant 2 (Nucleophile) | Product Type | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N′-benzylidene tolylsulfonohydrazides | 5-Aryl-3-trifluoromethyl pyrazole | Ag₂CO₃, Cs₂CO₃, 60 °C | Moderate to Excellent | mdpi.com |
| Trifluoromethyl β-ketoester | Hydrazine Hydrate | 3-Trifluoromethyl-5-hydroxypyrazoline | Ethanol (B145695), Reflux | Good | nih.gov |
| Trifluoromethyl β-ketoester | Amidines | 4-(Trifluoromethyl)pyrimidin-2-ol | Basic conditions | Variable | frontiersin.org |
Michael Addition Reactions with Activated Alkenes and Dienophiles
The active methylene group of this compound can be deprotonated by a base to form a resonance-stabilized enolate. This enolate serves as an excellent Michael donor in conjugate addition reactions (also known as Michael 1,4-additions) with various Michael acceptors. wikipedia.orgorganic-chemistry.org Michael acceptors are typically α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds. wikipedia.org
The reaction involves the nucleophilic attack of the enolate's α-carbon onto the β-carbon of the activated alkene, forming a new carbon-carbon bond. wikipedia.org This process is highly valuable for constructing 1,5-dicarbonyl compounds or more complex acyclic and cyclic systems. The resulting Michael adduct retains versatile functional groups that can be manipulated in subsequent synthetic steps.
A classic application of this reactivity is the Hantzsch pyridine (B92270) synthesis, a multi-component reaction that produces dihydropyridines. wikipedia.orgresearchgate.net In this synthesis, the enolate of a β-ketoester (or the corresponding enamine) acts as a nucleophile. One key step involves a Michael-type addition of an enamine intermediate to a Knoevenagel condensation product (an α,β-unsaturated carbonyl compound), which is formed in situ from an aldehyde and a second equivalent of the β-ketoester. organic-chemistry.org The resulting adduct then cyclizes to form the dihydropyridine (B1217469) ring. Subsequent oxidation yields the aromatic pyridine. The incorporation of this compound into this synthesis provides a direct route to pyridines bearing both trifluoromethyl and ester functional groups.
Strategic Incorporations of the Trifluoromethyl Group
The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Therefore, methods to strategically introduce this group or a CF₃-containing synthon are of high importance. This compound serves as a C4 building block that carries the trifluoromethyl group into a larger molecular framework.
Reductive and Oxidative Trifluoromethylation Reactions Across Unsaturated Systems
While this compound is not a direct trifluoromethylating agent, it serves as a precursor for incorporating the trifluoroacetyl moiety (CF₃CO-), which can be further transformed. A prime example is the Hantzsch synthesis, which culminates in an oxidative step. wikipedia.orgnih.gov The reaction of an aldehyde, ammonia, and two equivalents of this compound initially produces a 1,4-dihydropyridine (B1200194) derivative. This intermediate contains the trifluoromethyl group. The thermodynamic driving force of aromatization facilitates the oxidation of the dihydropyridine to the corresponding pyridine. This two-stage process—initial construction followed by oxidation—represents a strategic incorporation of the CF₃-ketoester unit into a stable aromatic system.
Radical-Mediated Pathways in C-CF₃ Bond Formation
The direct involvement of this compound in radical-mediated C-CF₃ bond formation is not a common transformation, as the C-CF₃ bond is already present and highly stable. However, the trifluoromethyl group significantly influences the reactivity of adjacent radical centers. While research on this specific substrate is limited, related fluorinated ketones can undergo transformations involving radical intermediates. For instance, photoredox-catalyzed methods can generate ketyl radicals from α-keto acids. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group in this compound would be expected to influence the stability and reactivity of any radical formed at the α-carbon, potentially guiding the stereochemical or regiochemical outcome of subsequent radical-mediated cyclization or addition reactions.
Electrophilic Trifluoromethylation Reagents in Conjugate Additions
This section addresses the reaction of the enolate derived from this compound with an external electrophilic trifluoromethylating agent. This transformation is a powerful method for synthesizing α-trifluoromethyl-α-substituted-β-ketoesters, which are valuable non-enolizable building blocks.
The enolate, generated by treating the β-ketoester with a base, can react with electrophilic "CF₃⁺" sources such as S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto's reagents) or hypervalent iodine compounds (e.g., Togni's reagents). rsc.orgchem-station.com The reaction proceeds via nucleophilic attack of the enolate on the electrophilic reagent, transferring the trifluoromethyl group to the α-carbon. This creates a quaternary carbon center bearing a trifluoromethyl group. Chiral bases, such as nonracemic guanidines, can be used to induce enantioselectivity in this process, providing access to chiral fluorinated compounds. rsc.org
| β-Ketoester Substrate | CF₃⁺ Reagent | Base/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Oxo-indan-2-carboxylic acid methyl ester | Umemoto's Reagent | K₂CO₃ / PTC (n-Bu₄NI) | α-Trifluoromethylated product | Good to Excellent | acs.org |
| General β-Ketoester | Umemoto's Reagent | Chiral Guanidine (B92328) | Enantioenriched α-CF₃-β-ketoester | - | rsc.org |
| General β-Ketoester | Togni's Reagent | Various | α-Trifluoromethylated product | Variable | chem-station.com |
Cascade and Annulation Reactions for Heterocycle Construction
The unique electronic properties of this compound, conferred by the strongly electron-withdrawing trifluoromethyl group, facilitate a variety of cascade and annulation reactions. These transformations enable the efficient, often one-pot, construction of complex heterocyclic systems that are of significant interest in medicinal and materials chemistry.
The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles in the presence of a catalytic amount of triethylamine (B128534) (NEt₃) in ethanol at room temperature serves as a prime example of its utility in cascade reactions. This reaction yields a mixture of 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine (B127925) derivatives. The ratio of these products is dependent on the specific arylidenemalononitrile substrate and the reaction solvent used.
The proposed mechanism involves an initial Michael addition of the enolate of the β-ketoester to the arylidenemalononitrile. Subsequent intramolecular cyclization and rearrangement pathways lead to the formation of the pyran and piperidine (B6355638) rings. Further treatment of the isolated piperidine derivatives with a catalytic amount of triethylamine in refluxing ethanol can afford 2-trifluoromethyl-1,4,5,6-tetrahydropyridine derivatives in moderate to good yields. researchgate.netnih.gov
This reactivity is also harnessed in the synthesis of pyridine herbicides. The reaction of this compound with an aldehyde can form a pyran, which is then converted to a dihydroxypiperidine by treatment with ammonia. Subsequent dehydration leads to the formation of a dihydropyridine system.
| Reactants | Conditions | Products | Yield |
|---|---|---|---|
| Ethyl 4,4,4-trifluoro-3-oxobutanoate, Arylidenemalononitriles | NEt₃ (cat.), Ethanol, Room Temp. | 2-Trifluoromethyl-3,4-dihydro-2H-pyran derivatives and 2-(Trifluoromethyl)piperidine derivatives | Variable |
| 2-(Trifluoromethyl)piperidine derivatives | NEt₃ (cat.), Ethanol, Reflux | 2-Trifluoromethyl-1,4,5,6-tetrahydropyridine derivatives | Moderate to Good |
Pyrazole Synthesis: The standard method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. jk-sci.comslideshare.net Ethyl 4,4,4-trifluoro-3-oxobutanoate serves as an excellent 1,3-dicarbonyl precursor for the synthesis of trifluoromethyl-substituted pyrazoles. For instance, the silver-catalyzed reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with N′-benzylidene tolylsulfonohydrazides produces 5-aryl-3-trifluoromethyl pyrazoles in moderate to excellent yields. The reaction sequence involves a nucleophilic addition, intramolecular cyclization, elimination, and a final enamine.netnih.gov-H shift to yield the aromatic pyrazole ring. mdpi.com This method highlights a regioselective approach to otherwise difficult-to-access pyrazole derivatives. mdpi.com
Quinoline (B57606) Synthesis: The synthesis of trifluoromethylated quinoline derivatives from ethyl 4,4,4-trifluoro-3-oxobutanoate often proceeds via the Conrad-Limpach or Knorr synthesis pathways. acs.orgnih.govmdpi.com The reaction with anilines can lead to two different classes of quinoline products depending on the reaction conditions, a topic further explored in section 3.4.
2-Trifluoromethyl-4-quinolinones: These are formed by the thermal cyclization of ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates (enaminones), which are the products of the reaction between the β-ketoester and anilines under kinetic control (e.g., in benzene (B151609) at room temperature). researchgate.net
4-Trifluoromethyl-2-quinolinones: These result from the cyclization of N-aryl-4,4,4-trifluoro-3-oxobutyramides (β-ketoamides), which are formed under thermodynamic control (e.g., in toluene (B28343) at higher temperatures). researchgate.netchemicalbook.comresearchgate.net The cyclization of the β-ketoamide is typically achieved using a strong acid like concentrated sulfuric acid. acs.org
The high reactivity of ethyl 4,4,4-trifluoro-3-oxobutanoate makes it an ideal component in one-pot multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency and atom economy. Several complex heterocyclic systems have been synthesized using this strategy.
For example, a series of trifluoromethylated cyclopenta[b]pyran (B14749333) derivatives can be efficiently synthesized from 1,3-cyclopentanedione, various arylaldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate in a one-pot reaction catalyzed by ammonium (B1175870) acetate (B1210297). This process involves an initial Michael addition followed by an intramolecular cyclization. researchgate.net
Another notable MCR is the four-component reaction of aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate (B1235776) (a non-fluorinated analog) to produce pyranopyrazole derivatives. This highlights the general utility of β-ketoesters in such convergent syntheses. By extension, ethyl 4,4,4-trifluoro-3-oxobutanoate is used in similar MCRs to produce highly functionalized, fluorine-containing heterocycles. For instance, trifluoromethylated spirocyclic[indole-3,4-pyrano[2,3-c]pyrazole] derivatives have been synthesized in good yields from isatin, a nitrile, ethyl 4,4,4-trifluoroacetoacetate, and hydrazine in a one-pot, two-step, four-component reaction. researchgate.net
| Components | Catalyst/Conditions | Product Class |
|---|---|---|
| 1,3-Cyclopentanedione, Arylaldehydes, Ethyl 4,4,4-trifluoro-3-oxobutanoate | NH₄OAc | Trifluoromethylated Cyclopenta[b]pyran derivatives |
| Isatin, Malononitrile/Ethyl Cyanoacetate, Ethyl 4,4,4-trifluoro-3-oxobutanoate, Hydrazine | Piperidine | Trifluoromethylated Spirocyclic[indole-3,4-pyrano[2,3-c]pyrazole] derivatives |
| 2-Hydroxynaphthoquinone, Aromatic Aldehydes, Ethyl 4,4,4-trifluoro-3-oxobutanoate | NH₄OAc, Acetic Acid | Tetrahydro-2H-benzo[g]chromene derivatives |
Investigations into Chemoselectivity and Regioselectivity in Complex Reaction Systems
The reaction between ethyl 4,4,4-trifluoro-3-oxobutanoate and anilines is a classic case study in chemoselectivity, where the reaction outcome is dictated by carefully controlled conditions. The β-ketoester possesses two electrophilic sites: the highly reactive trifluoroacetyl carbonyl group and the less reactive ester carbonyl. The nucleophilic aniline (B41778) can attack either site, leading to two distinct intermediates that ultimately cyclize to different quinolinone isomers.
A systematic study revealed that the reaction pathway can be selectively directed to favor one product over the other with high chemoselectivity (>90%). researchgate.netchemicalbook.comresearchgate.net
Formation of Ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates (Kinetic Control): When the reaction is carried out under mild, kinetically controlled conditions (e.g., in benzene at room temperature without a catalyst), the aniline preferentially attacks the more electrophilic trifluoroacetyl ketone. This leads to a condensation reaction, forming the stable enaminone intermediate. Subsequent thermal cyclization of this intermediate yields 2-trifluoromethyl-4-quinolinones . researchgate.net
Formation of N-aryl-4,4,4-trifluoro-3-oxobutyramides (Thermodynamic Control): Under thermodynamically controlled conditions, which typically involve higher temperatures and a non-polar solvent like toluene, the reaction favors the formation of the more stable β-ketoamide. chemicalbook.com In this pathway, the aniline attacks the ester carbonyl group. The resulting N-aryl-4,4,4-trifluoro-3-oxobutyramide can then be cyclized under strong acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) in a Knorr-type reaction to afford 4-trifluoromethyl-2-quinolinones . researchgate.netchemicalbook.comresearchgate.net
| Conditions | Intermediate Formed | Final Quinolinone Product | Control Type |
|---|---|---|---|
| Benzene, Room Temperature | Ethyl 3-arylamino-4,4,4-trifluorobut-2-enoate | 2-Trifluoromethyl-4-quinolinone | Kinetic |
| Toluene, 90 °C | N-aryl-4,4,4-trifluoro-3-oxobutyramide | 4-Trifluoromethyl-2-quinolinone | Thermodynamic |
This ability to control the reaction pathway by tuning the solvent, temperature, and catalyst provides a powerful tool for the selective synthesis of desired fluorinated quinoline isomers, which are valuable scaffolds in drug discovery.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate |
| Triethylamine |
| Arylidenemalononitrile |
| 2-Trifluoromethyl-3,4-dihydro-2H-pyran |
| 2-(Trifluoromethyl)piperidine |
| 2-Trifluoromethyl-1,4,5,6-tetrahydropyridine |
| Aldehyde |
| Ammonia |
| Dihydroxypiperidine |
| Dihydropyridine |
| Hydrazine |
| N′-benzylidene tolylsulfonohydrazide |
| 5-Aryl-3-trifluoromethyl pyrazole |
| Aniline |
| 2-Trifluoromethyl-4-quinolinone |
| 4-Trifluoromethyl-2-quinolinone |
| Ethyl 3-arylamino-4,4,4-trifluorobut-2-enoate |
| N-aryl-4,4,4-trifluoro-3-oxobutyramide |
| Sulfuric acid |
| 1,3-Cyclopentanedione |
| Ammonium acetate |
| Cyclopenta[b]pyran |
| Malononitrile |
| Hydrazine hydrate |
| Ethyl acetoacetate |
| Pyranopyrazole |
| Isatin |
| Ethyl cyanoacetate |
| Spiro[indole-3,4-pyrano[2,3-c]pyrazole] |
| 2-Hydroxynaphthoquinone |
| Acetic Acid |
| Tetrahydro-2H-benzo[g]chromene |
| Benzene |
| Toluene |
| Polyphosphoric acid |
Methyl 4,4,4 Trifluoro 3 Oxobutanoate As a Versatile Building Block in Complex Molecule Synthesis
Engineering Fluorinated Heterocyclic Scaffolds
The dual electrophilic sites of methyl 4,4,4-trifluoro-3-oxobutanoate make it an ideal precursor for condensation reactions with various dinucleophiles to construct a diverse range of heterocyclic systems. The presence of the trifluoromethyl group in the resulting structures can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.
The synthesis of trifluoromethyl-substituted pyrazoles is a prominent application of this compound. The classical Knorr pyrazole (B372694) synthesis and related cyclocondensation reactions provide a straightforward route to this important class of heterocycles. The reaction typically involves the condensation of the β-ketoester with a hydrazine (B178648) derivative.
The general reaction scheme involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction is controlled by the differential reactivity of the two carbonyl groups of the ketoester.
Table 1: Synthesis of Trifluoromethyl-Pyrazoles
| Reactant 1 | Reactant 2 | Product | Significance |
|---|---|---|---|
| This compound | Hydrazine Hydrate | 5-(Trifluoromethyl)-1H-pyrazol-3-ol | Core structure for various bioactive molecules. |
Fluorinated pyrazoles are of significant pharmacological interest due to their wide spectrum of biological activities. olemiss.eduresearchgate.net The trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals. researchgate.netnih.gov Pyrazole derivatives have demonstrated activities including anti-inflammatory, analgesic, antimicrobial, anticancer, and anti-obesity effects. proquest.comglobalresearchonline.netdntb.gov.ua The incorporation of a CF3 group, facilitated by using this compound as a starting material, can enhance these properties. olemiss.eduresearchgate.net
This compound serves as a key component in multicomponent reactions for the synthesis of fluorinated dihydropyridinones and other related nitrogen-containing heterocycles (azacycles). For instance, in reactions with arylidenemalononitriles in the presence of a base like triethylamine (B128534), it can lead to the formation of 2-(trifluoromethyl)piperidine (B127925) derivatives. researchgate.net These piperidine (B6355638) derivatives can be further transformed into 1,4,5,6-tetrahydropyridine structures. researchgate.net The reaction pathway is influenced by the specific substrates and reaction solvents used, sometimes yielding dihydropyran derivatives as competing products. researchgate.net
The synthesis of fluorinated 3,6-dihydropyridines has also been achieved through the electrophilic fluorination of 1,2-dihydropyridines, which can be prepared from precursors derived from trifluoro-β-ketoesters. mdpi.com These dihydropyridines are valuable intermediates that can be easily converted to the corresponding pyridines. mdpi.com
Table 2: Synthesis of Fluorinated Azacycles
| Reaction Type | Key Reagents | Resulting Heterocycle |
|---|---|---|
| Multicomponent Reaction | This compound, Arylidenemalononitriles, NEt3 | 2-(Trifluoromethyl)piperidine derivatives |
The synthesis of fluorinated quinolone structures, a critical class of antibacterial agents, can utilize precursors derived from β-ketoesters like this compound. nih.gov While direct conversion is not typical, the ketoester functionality is essential for building the core quinolone scaffold through reactions like the Gould-Jacobs reaction. mdpi.com This process generally involves the reaction of an aniline (B41778) with a β-ketoester (or its derivative) to form an enamine, which is then cyclized at high temperatures to form a 4-hydroxyquinoline. This intermediate can be further modified to produce the final quinolone-3-carboxylic acid derivatives. mdpi.commdpi.com The introduction of a trifluoromethyl group at various positions on the quinolone ring is a key strategy in developing new antibacterial agents with improved properties. nih.gov
This compound is a versatile precursor for a variety of other fluorinated heterocycles beyond those containing nitrogen.
Dihydrofurans: The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with nitrostyrenes in the presence of triethylamine can yield ethyl 5-(hydroxyimino)-4-aryl-2-(trifluoromethyl)-2,5-dihydrofuran-3-carboxylates. researchgate.net These compounds can be further converted to related dihydrofuran structures. researchgate.net
Pyrroles: A silver-catalyzed cyclization of vinyl azides with ethyl 4,4,4-trifluoro-3-oxobutanoate provides a route to highly substituted 2-trifluoromethyl pyrroles. organic-chemistry.org This regioselective transformation is compatible with a range of substituted vinyl azides. organic-chemistry.org Pyrroles are fundamental heterocyclic structures found in numerous natural products and pharmaceuticals. researchgate.netacu.edu.in
Stereoselective Synthesis of Chiral Fluorinated Compounds
The creation of specific stereoisomers of fluorinated molecules is crucial, as the biological activity of chiral compounds often resides in a single enantiomer. This compound provides a valuable starting point for such stereoselective transformations.
α-Trifluoromethylated amino acids are important building blocks for creating proteolytically stable peptides with enhanced lipophilicity. nih.gov Several enantioselective strategies have been developed to synthesize these valuable compounds, often involving the transformation of trifluoromethyl-substituted ketones or imines derived from precursors like this compound.
One common strategy is the catalytic enantioselective reduction of trifluoromethyl-substituted imines. nih.gov Chiral catalysts, such as those based on transition metals with chiral ligands or chiral phosphoric acids, can facilitate the hydrogenation or transfer hydrogenation of the C=N double bond to produce chiral α-trifluoromethyl amines with high enantioselectivity. nih.govorganic-chemistry.org
Another approach is the biocatalytic N-H bond insertion reaction. nih.gov Engineered enzymes, such as variants of cytochrome c552, can catalyze the reaction between an amine and a trifluoromethylated carbene donor (which can be synthesized from trifluoro-β-ketoester derivatives) to afford enantioenriched α-trifluoromethyl amino esters. nih.gov This method offers a sustainable and efficient route to these important pharmacophores. nih.gov
Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in high demand as bioisosteres of leucine (B10760876) in drug design. nih.govmdpi.com Methods for their large-scale preparation have been developed, for example, by using a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated. nih.govmdpi.com
Table 3: Enantioselective Strategies for α-CF3 Amino Acid Derivatives
| Synthetic Strategy | Key Transformation | Catalyst/Reagent Type | Significance |
|---|---|---|---|
| Ketimine Reduction | Asymmetric reduction of C=N bond | Chiral metal-ligand complexes, Chiral phosphoric acids | Provides access to chiral α-trifluoromethyl amines. nih.gov |
| Biocatalytic N-H Insertion | Enzyme-catalyzed carbene insertion into N-H bond | Engineered Cytochrome c552 variants | Sustainable synthesis of chiral α-trifluoromethyl amino esters. nih.gov |
Generation of Enantiopure Fluoro-Chirons for Bioactive Molecules
This compound is a key starting material for the synthesis of enantiopure fluoro-chirons, which are chiral building blocks containing fluorine. These chirons are of significant interest in the development of bioactive molecules due to the unique properties conferred by the trifluoromethyl (CF₃) group. The asymmetric reduction of the keto group in this compound is a primary strategy to produce chiral trifluoromethylated hydroxy esters.
One effective method for this transformation is the use of biocatalysis. For example, the bioreduction of the analogous ethyl 4,4,4-trifluoro-3-oxobutanoate has been demonstrated using resting cells of Kluyveromyces marxianus, yielding the corresponding chiral alcohol. researchgate.net While this particular study reported a modest enantiomeric excess, it highlights the potential of whole-cell biocatalysis for creating these valuable chiral intermediates. Asymmetric reduction of similar prochiral ketones using various plant tissues has also been shown to produce chiral alcohols with high enantioselectivity, suggesting a broad range of biocatalytic tools are available for such transformations. nih.gov
Another powerful approach is organocatalysis. The asymmetric conjugate addition of ethyl 4,4,4-trifluoroacetoacetate to β,γ-unsaturated α-keto esters, catalyzed by quinine-derived thiourea (B124793), proceeds via a cascade Michael-hemiketalization pathway. researchgate.net This reaction efficiently produces trifluoromethyl-substituted dihydropyrans with three contiguous chiral centers in excellent yields, diastereoselectivities, and enantioselectivities. researchgate.net These dihydropyran structures are versatile intermediates that can be further transformed into other complex chiral molecules. researchgate.net
A practical method for accessing enantiopure β-trifluoromethyl-β-amino acids utilizes this compound. The process involves condensation with (S)-2-amino-2-phenylethanol, followed by an intramolecular transesterification to form a seven-membered ring enamino-ester. Subsequent hydride reduction of this cyclic intermediate occurs with high diastereoselectivity (dr = 95:5–97:3) to yield the corresponding cyclic amino-ester, a precursor to the desired enantiopure amino acid. researchgate.net
The following table summarizes selected research findings on the generation of enantiopure fluoro-chirons from trifluoro-β-ketoesters.
| Precursor | Reagent/Catalyst | Product Type | Key Findings |
| This compound | (S)-2-amino-2-phenylethanol, then hydride reduction | Cyclic amino-ester | Forms a seven-membered ring intermediate; reduction proceeds with excellent diastereoselectivity (dr=95:5–97:3). researchgate.net |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Kluyveromyces marxianus cells | Chiral fluoro-alcohol | Bioreduction achieved 81% yield and 29% enantiomeric excess. researchgate.net |
| Ethyl 4,4,4-trifluoroacetoacetate | Quinine-derived thiourea / β,γ-Unsaturated α-keto esters | Trifluoromethyl-substituted dihydropyran | Organocatalytic cascade reaction yields products with three consecutive chiral centers in high yield and excellent enantioselectivity (up to 99% ee). researchgate.net |
Applications in Agrochemical and Pharmaceutical Intermediate Synthesis
This compound and its close analog, ethyl 4,4,4-trifluoroacetoacetate, are highly versatile intermediates in the synthesis of a wide array of agrochemicals and pharmaceuticals. chemimpex.com The presence of the trifluoromethyl group is a common feature in modern bioactive molecules, often enhancing properties such as metabolic stability and binding affinity. nih.gov
In the agrochemical sector, a derivative, methyl 4,4,4-trifluoro-3-oxo-butanethioate, serves as a crucial reactant in the preparation of pyridine (B92270) carbothioate and carbodithioate herbicides. google.com This underscores the utility of the trifluoroacetoacetate scaffold in building complex herbicidal molecules.
The reactivity of the dicarbonyl moiety in this compound allows for its use in the construction of various trifluoromethyl-containing heterocycles, which are prevalent core structures in many drugs and agrochemicals. For instance, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles can yield 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine derivatives. researchgate.net These heterocyclic systems are valuable scaffolds in medicinal chemistry.
Furthermore, condensation reactions with hydrazines are employed to synthesize trifluoromethyl-substituted pyrazoles. researchgate.net Specifically, reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (a derivative of trifluoroacetoacetate) with hydrazine is a known method for preparing 3-(trifluoromethyl)pyrazole. researchgate.net This pyrazole moiety is a key component of several pharmaceuticals, including the well-known anti-inflammatory drug Celebrex. researchgate.net
The reaction of ethyl 4,4,4-trifluoroacetoacetate with anilines has been systematically studied to chemoselectively produce either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or N-aryl-4,4,4-trifluoro-3-oxobutyramides. researchgate.net These intermediates can then be cyclized to afford 2-trifluoromethyl-4-quinolinones and 4-trifluoromethyl-2-quinolinones, respectively. researchgate.net Quinolinone structures are found in numerous pharmacologically active compounds.
The following table details the application of trifluoroacetoacetates in the synthesis of key agrochemical and pharmaceutical intermediates.
| Precursor | Reactant(s) | Product/Intermediate | Field of Application |
| Methyl 4,4,4-trifluoro-3-oxo-butanethioate | Aldehydes, Ammonia | Pyridine carbodithioates | Agrochemical (Herbicides) google.com |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Arylidenemalononitriles | Dihydropyrans, Piperidines | Pharmaceutical researchgate.net |
| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Hydrazine | 3-(Trifluoromethyl)pyrazole | Pharmaceutical researchgate.net |
| Ethyl 4,4,4-trifluoroacetoacetate | Anilines | Trifluoromethyl-quinolinones | Pharmaceutical researchgate.net |
| Ethyl 4,4,4-trifluoroacetoacetate | 2-Hydroxynaphthoquinone, Aromatic aldehydes | Benzo[g]chromene derivatives | Pharmaceutical researchgate.net |
Q & A
Q. What are common synthetic methodologies employing Methyl 4,4,4-trifluoro-3-oxobutanoate in heterocyclic chemistry?
this compound is widely used in multi-component reactions (MCRs) and cyclization cascades. For example:
- Five-component reactions : It participates in Knoevenagel–Michael–Mannich–cyclization cascades with aldehydes, cyano-containing C-H acids, and ammonium acetate to synthesize polysubstituted 2-hydroxy-2-trifluoromethylpiperidines with up to five stereogenic centers. The stereoselectivity is controlled by reaction conditions and confirmed via NMR and X-ray diffraction .
- Triazole derivatives : It serves as a starting material for synthesizing 1,2,4-triazole compounds with thioether/thiazole moieties via substitution, hydrazinolysis, and Ullmann coupling. Structural characterization includes , , and NMR .
Q. How is this compound utilized in agrochemical synthesis?
The compound is a key intermediate in synthesizing acaricides and fungicides. For instance:
- Fluacrypyrim synthesis : It reacts with isopropyl carbamimidate methanesulfonate to form pyrimidine intermediates, which are further coupled with acrylate derivatives to yield bioactive compounds. Biological assays show >90% inhibition rates against Rhizoctonia solani at 100 mg/L .
- Strobilurin-pyrimidine derivatives : Fluorinated analogs are synthesized to enhance bioactivity via structural modifications, validated by NMR and mass spectrometry .
Advanced Research Questions
Q. What strategies address low enzymatic activity in enantioselective reductions of this compound?
Biocatalytic deracemization and substrate engineering are critical:
- Ketoreductase optimization : Substrate substitution patterns (e.g., ethyl vs. methyl esters) significantly impact enzyme activity. Ethyl 4,4,4-trifluoro-3-oxobutanoate shows low conversion with oxidoreductases due to steric/electronic effects, requiring prolonged incubation for measurable yields .
- Deracemization : Racemic substrates are resolved via lipase-catalyzed saponification or asymmetric hydrogenation, achieving up to 96% enantiomeric excess (ee) .
Q. How can diastereoselectivity be controlled in multi-component reactions involving this compound?
Key factors include solvent choice, catalyst loading, and temperature:
- Solvent effects : Methanol or aqueous/organic biphasic systems enhance stereocontrol. For example, refluxing in methanol for 2 hours yields diastereomerically pure piperidines .
- Catalyst role : Ammonium acetate acts as both a base and nitrogen source, directing cyclization pathways. Copper(II) or rhodium(II) catalysts enable carbene insertion for trifluoromethyl heterocycle synthesis .
Q. How to resolve contradictions in yield and enantioselectivity data across different catalytic systems?
Systematic parameter screening is essential:
- Case study : Aqueous-phase biocatalysis achieves 84% ee and 60% yield, while deracemization of racemic substrates in organic solvents improves ee to 96% but reduces yield to 65% . Contradictions arise from competing hydrolysis side reactions or enzyme-substrate mismatches.
- Mitigation : Use immobilized enzymes or hybrid catalytic systems (e.g., enzyme/metal combinations) to balance activity and selectivity .
Methodological Recommendations
- Stereochemical analysis : Use X-ray crystallography to confirm configurations of diastereomers .
- Reaction optimization : Employ design of experiments (DoE) to screen solvent, temperature, and catalyst ratios in MCRs .
- Enzyme engineering : Apply directed evolution to enhance activity of ketoreductases toward trifluoromethyl substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
